Butallylonal is a synthetic compound that belongs to the family of psychoactive substances. It is structurally related to other compounds that exhibit central nervous system effects, particularly those that act as depressants or stimulants. The compound has garnered attention in the context of research into its potential therapeutic uses as well as its implications for public health and safety.
Butallylonal is classified as a designer drug, often falling under the category of novel psychoactive substances. It is synthesized for recreational use, and its effects can mimic those of controlled substances. The compound is not widely studied in clinical settings, making its classification primarily based on chemical structure and reported effects rather than established medical use.
The synthesis of Butallylonal typically involves several organic chemistry techniques, including:
The specific synthetic pathway can vary significantly depending on the desired purity and yield, as well as the availability of starting materials.
Butallylonal's molecular formula is C12H17NO2, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. Its structure features a butyl group attached to a phenolic moiety, which contributes to its psychoactive properties.
This structure allows for interactions with neurotransmitter systems in the brain, affecting mood and cognition.
Butallylonal can undergo various chemical reactions typical for organic compounds:
Understanding these reactions is crucial for both synthetic chemists aiming to produce Butallylonal and toxicologists assessing its effects.
The mechanism of action for Butallylonal involves its interaction with neurotransmitter receptors in the central nervous system:
Data from preliminary studies suggest that these interactions can lead to both therapeutic effects and adverse reactions, necessitating further research into dosage and long-term impacts.
While Butallylonal is primarily known for its recreational use, there are emerging scientific interests in understanding its pharmacological properties:
The development of barbiturates represents a pivotal advancement in medicinal chemistry and pharmacology. Barbituric acid, the foundational compound for this class, was first synthesized by German chemist Adolf von Baeyer in 1864 [4] [6]. However, this precursor lacked central nervous system activity. The breakthrough came in 1903 when Emil Fischer and Joseph von Mering discovered the sedative properties of diethylbarbituric acid (barbital), marking the birth of clinically useful barbiturates [4] [6]. By the 1920s, structural modifications led to the creation of numerous derivatives, including Butallylonal, specifically developed for veterinary applications [2] [8].
Barbiturates rapidly diversified into four pharmacokinetic categories based on duration of action:
Table 1: Classification of Select Barbiturates by Duration of Action
Duration Category | Prototypical Compounds | Primary Clinical Applications |
---|---|---|
Ultra-short-acting | Thiopental, Methohexital | Anesthesia induction |
Short-acting | Pentobarbital, Secobarbital | Preoperative sedation |
Intermediate-acting | Butallylonal, Amobarbital | Veterinary anesthesia |
Long-acting | Phenobarbital, Barbital | Epilepsy management |
This era saw over 2,500 barbiturates synthesized, with approximately 50 advancing to clinical or veterinary use. Butallylonal emerged during this innovative period, designed to balance duration of effect and safety in animal models [4] [6]. Its pharmacological profile positioned it as a preferred alternative to shorter-acting pentobarbital in specific veterinary procedures [2].
Butallylonal possesses a systematic chemical identity reflecting its barbiturate core and specific substituents. According to IUPAC nomenclature, it is designated as 5-sec-butyl-5-(β-bromoallyl)barbituric acid [2] [8]. Alternative chemical names include:
Its molecular formula is C₁₁H₁₅BrN₂O₃, with a molecular weight of 303.156 g/mol [2] [8]. The compound's structure features:
The β-bromoallyl moiety is a distinctive structural feature contributing to Butallylonal's intermediate lipophilicity, which directly influences its distribution and duration of action. Unlike ultrashort-acting thiobarbiturates (which replace oxygen with sulfur at C2), Butallylonal retains the oxygen atom characteristic of oxybarbiturates [6] [10]. Its stereochemistry lacks chiral centers, distinguishing it from barbiturates like methohexital that exhibit stereoisomer-dependent effects [10].
Butallylonal was marketed under several proprietary names including Pernocton, Pernoston, and Sonbutal [8]. Its chemical stability and formulation versatility enabled administration via injectable solutions, aligning with veterinary surgical requirements.
Veterinary sedatives and anesthetics, including barbiturates like Butallylonal, operate within stringent regulatory frameworks. In the United States, the Animal and Plant Health Inspection Service (APHIS) of the U.S. Department of Agriculture (USDA) oversees veterinary biologics under the Virus-Serum-Toxin Act of 1913 (amended 1985) [3] [5]. Key regulatory requirements mandate that veterinary drugs must be:
Table 2: Regulatory Pathways for Veterinary Drugs in the United States
Regulatory Pathway | Governing Authority | Key Characteristics |
---|---|---|
New Animal Drug Application (NADA) | FDA Center for Veterinary Medicine | Full approval for safety/efficacy; required for interstate commerce |
Conditional Approval (CNADA) | USDA APHIS | Interim approval for minor species/emergencies; valid 1-5 years |
Indexing Program | USDA APHIS | For unapproved drugs in minor species; expert panel review |
Emergency Use Authorization | USDA/FDA | Temporary authorization during declared emergencies |
Internationally, barbiturates face controlled substance designations. Butallylonal is not listed under the 1971 UN Convention on Psychotropic Substances, unlike 12 other barbiturates (e.g., secobarbital in Schedule II, amobarbital in Schedule III) [6]. This exempts it from international narcotics control reporting but does not preclude national restrictions.
Veterinary prescription status necessitates distribution under veterinary oversight. Federal law mandates labeling with: "Caution: Federal law restricts this drug to use by or on the order of a licensed veterinarian" [3]. Manufacturing exemptions exist only for:
Ethical frameworks further govern veterinary sedative use. The World Organisation for Animal Health (OIE) emphasizes that veterinarians must "provide leadership to society on ethical considerations involved in the use and care of animals" [9]. This necessitates balancing animal welfare with pharmacological objectives when employing sedatives like Butallylonal.
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6